molecular formula C10H11FO2 B116116 4-(2-Fluorophenyl)butanoic acid CAS No. 143654-62-0

4-(2-Fluorophenyl)butanoic acid

Cat. No. B116116
Key on ui cas rn: 143654-62-0
M. Wt: 182.19 g/mol
InChI Key: BFPNQUKYBZXOSL-UHFFFAOYSA-N
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Patent
US05834476

Procedure details

15.4 gm of the compound prepared in (5) above was added to a mixture of 400 ml of 5% aqueous solution of sodium hydroxide and 400 ml of diethylene glycol monoethyl ether. The mixture was heated under reflux for 3.5-hours, cooled to room temperature, and washed with ether. After the addition of concentrated hydrochloric acid to acidify, the water layer was extracted twice with 500 ml of ethyl acetate. The extract was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 15.9 gm of the title compound.
[Compound]
Name
compound
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9]CC#N.[OH-:13].[Na+].C(OCCO[CH2:21][CH2:22][OH:23])C>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:21][C:22]([OH:23])=[O:13] |f:1.2|

Inputs

Step One
Name
compound
Quantity
15.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)CCCC#N
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCCOCCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5-hours
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
After the addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted twice with 500 ml of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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